![molecular formula C10H9BrO4 B1347630 methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate CAS No. 51665-84-0](/img/structure/B1347630.png)
methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate (MBBA) is a synthetic compound that has a wide range of applications in scientific research. It is a brominated derivative of the benzodioxole family and is used as a reagent in the synthesis of various compounds. Its structure is composed of a methyl group, a bromine atom, and a benzodioxole ring. MBBA has been studied extensively and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Formation of Benzodioxin Derivatives
A study demonstrates the formation of benzodioxin derivatives via vinylphosphonium salt-mediated reactions, providing insights into the synthetic utility of related compounds in organic chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Synthesis of Tetrahydro-5H-benzo[c]fluorenes
Another research highlights the synthesis of tetrahydro-5H-benzo[c]fluorenes through ring-closing metathesis (RCM) and transannular acid-mediated cyclization/nucleophilic addition, showcasing the compound's role in complex chemical synthesis (Lekky, Ruengsatra, Ruchirawat, & Ploypradith, 2019).
Biological Activities
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from related structures, demonstrates significant antiprotozoal activity, highlighting the compound's potential in developing new therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Enzyme Inhibition and Therapeutic Agents
Another study on N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((un)substituted-phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides investigates their enzyme inhibition properties and potential as therapeutic agents, suggesting the relevance of structurally similar compounds in medicinal chemistry (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Hassan, Seo, Ashraf, Mirza, & Ismail, 2018).
Material Science
- Crystal Structure Analysis: A study on the crystal structure of azilsartan methyl ester provides insights into molecular conformation and interactions, which is essential for the development of new materials and drugs (Li, Liu, Zhu, Chen, & Sun, 2015).
Mechanism of Action
Target of Action
The primary targets of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” is an important aspect of pharmacology . Factors such as pH, temperature, and the presence of other molecules can significantly impact the compound’s behavior.
properties
IUPAC Name |
methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPOFMALDWFNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965953 |
Source
|
Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |
CAS RN |
51665-84-0 |
Source
|
Record name | 51665-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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